

# Thermodynamic Properties of Solid Sodium Oxide: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Sodium monoxide*

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## Introduction

Sodium oxide ( $\text{Na}_2\text{O}$ ), an inorganic compound of sodium and oxygen, is a critical component in various industrial applications, including the manufacturing of glass, ceramics, and chemicals. A thorough understanding of its thermodynamic properties is paramount for process optimization, safety assessments, and the development of new materials. This technical guide provides a comprehensive overview of the core thermodynamic properties of solid sodium oxide, detailed experimental protocols for their determination, and a visualization of their interrelationships.

## Core Thermodynamic Properties of Solid Sodium Oxide

The thermodynamic stability and reactivity of solid sodium oxide are defined by several key parameters. These values, compiled from various reputable sources, are summarized below.

### Table 1: Standard Thermodynamic Properties of Solid Sodium Oxide at 298.15 K

Property	Symbol	Value	Units
Standard Enthalpy of Formation	$\Delta H_f^\circ$	-414.22 to -416[1][2]	$\text{kJ}\cdot\text{mol}^{-1}$
Standard Molar Entropy	$S^\circ$	75.06[3]	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$
Gibbs Free Energy of Formation	$\Delta G_f^\circ$	-375.46 to -377.1[2][3]	$\text{kJ}\cdot\text{mol}^{-1}$

## Table 2: Molar Heat Capacity of Solid Sodium Oxide

The molar heat capacity ( $C_p$ ) of solid sodium oxide is a function of temperature and can be expressed using the Shomate equation:

$$C_p(T) = A + B\cdot t + C\cdot t^2 + D\cdot t^3 + E/t^2$$

where  $t = T(\text{K}) / 1000$ . The coefficients for solid  $\text{Na}_2\text{O}$  are provided in the table below for different temperature ranges.[4][5]

Temperature Range (K)	A	B	C	D	E
298 - 1023	25.57540	177.7100	-166.3350	57.61160	0.338149
1023 - 1243	-125.7730	302.0740	-140.6420	21.32400	38.28310
1243 - 1405	2240.950	-3209.970	1803.690	-359.0730	-386.2480

## Table 3: Lattice Energy of Solid Sodium Oxide

The lattice energy is a measure of the strength of the ionic bonds in a crystal lattice. It can be calculated using the Born-Haber cycle.

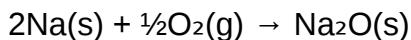
Property	Symbol	Value	Units
Lattice Energy	U	-2481 to -2520	$\text{kJ}\cdot\text{mol}^{-1}$

# Experimental Protocols for Determining Thermodynamic Properties

The accurate determination of thermodynamic properties relies on precise experimental techniques. The following sections detail the methodologies for measuring the key parameters of solid sodium oxide.

## Determination of Standard Enthalpy of Formation ( $\Delta H_f^\circ$ ) by Bomb Calorimetry

The standard enthalpy of formation of a compound is the enthalpy change during the formation of 1 mole of the substance from its constituent elements in their standard states. For sodium oxide, this corresponds to the reaction:



Due to the high reactivity of sodium, the direct measurement of the enthalpy of formation is challenging. A more common and accurate method is reaction calorimetry, specifically using a bomb calorimeter.

### Experimental Workflow:

- **Sample Preparation:** A precisely weighed sample of pure sodium is placed in a crucible inside a high-pressure vessel known as a "bomb."
- **Pressurization:** The bomb is sealed and pressurized with an excess of pure oxygen gas to ensure complete combustion.
- **Calorimeter Assembly:** The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- **Ignition:** The sodium sample is ignited electrically via an ignition wire.
- **Temperature Measurement:** The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The final temperature is recorded once thermal equilibrium is reached.

- Calculation: The heat capacity of the calorimeter system ( $C_{cal}$ ) is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of sodium ( $q_{comb}$ ) is then calculated using the measured temperature change ( $\Delta T$ ):  $q_{comb} = C_{cal} \times \Delta T$
- Enthalpy of Formation Calculation: The standard enthalpy of formation of sodium oxide is then determined using Hess's Law, by combining the measured enthalpy of combustion of sodium with the known standard enthalpy of formation of the combustion product (in this case, often a mixture of oxides that are then further reacted or analyzed). An alternative and more direct approach involves measuring the enthalpy of hydrolysis of a pure sodium oxide sample.<sup>[6][7]</sup>

## Determination of Molar Heat Capacity (Cp) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Experimental Workflow:

- Sample and Reference Preparation: A small, accurately weighed sample of solid sodium oxide is placed in a sample pan (e.g., aluminum or platinum). An empty pan serves as the reference.
- Instrument Setup: The sample and reference pans are placed in the DSC furnace. The desired temperature program, including the heating rate (e.g., 10 K/min), is set.
- Measurement: The furnace heats both the sample and the reference at a constant rate. The instrument measures the differential heat flow between the sample and the reference required to maintain both at the same temperature.
- Calibration: The instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).
- Heat Capacity Calculation: The heat capacity of the sample is determined by comparing its heat flow signal to that of a standard material with a known heat capacity, typically sapphire,

measured under the same conditions. The calculation involves three runs: a baseline run with empty pans, a run with the sapphire standard, and a run with the sodium oxide sample.

[8][9]

## Determination of Standard Molar Entropy (S°)

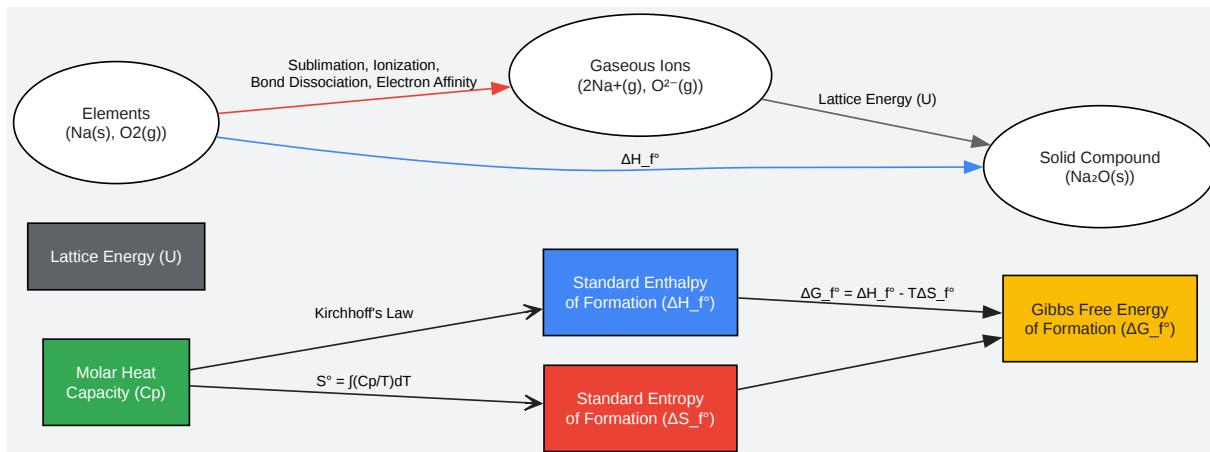
The standard molar entropy of a solid at a given temperature is determined by measuring its heat capacity from a temperature approaching absolute zero (0 K) up to the desired temperature and integrating Cp/T with respect to temperature.

Experimental Workflow:

- Low-Temperature Heat Capacity Measurement: The heat capacity of the solid sodium oxide is measured as a function of temperature from as low a temperature as possible (typically using a cryostat) up to the standard temperature (298.15 K). This is often done using adiabatic calorimetry.
- Extrapolation to 0 K: Since measurements cannot be made down to absolute zero, the heat capacity data below the lowest measurement temperature are extrapolated to 0 K using the Debye T<sup>3</sup> law for solids.
- Integration: The standard molar entropy at 298.15 K is then calculated by numerically integrating the Cp/T versus T curve from 0 K to 298.15 K.  $S^\circ(298.15\text{ K}) = \int_0^{298.15} (\text{Cp}(T)/T) \text{ d}T$
- Phase Transitions: If any phase transitions occur between 0 K and 298.15 K, the enthalpy of transition ( $\Delta H_{\text{trans}}$ ) at the transition temperature ( $T_{\text{trans}}$ ) must be measured (e.g., by DSC) and the entropy change of the transition ( $\Delta S_{\text{trans}} = \Delta H_{\text{trans}}/T_{\text{trans}}$ ) must be added to the integral.[10][11]

## Interrelationship of Thermodynamic Properties

The fundamental thermodynamic properties of a substance are interconnected. The Gibbs free energy of formation ( $\Delta G_f^\circ$ ), which determines the spontaneity of a reaction, is related to the enthalpy of formation ( $\Delta H_f^\circ$ ) and the entropy of formation ( $\Delta S_f^\circ$ ) by the Gibbs-Helmholtz equation. The Born-Haber cycle provides a clear illustration of the relationship between lattice energy and other thermodynamic quantities.

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Caption: Interrelationship of key thermodynamic properties of solid sodium oxide.

## Conclusion

This technical guide has provided a detailed overview of the core thermodynamic properties of solid sodium oxide, including its standard enthalpy of formation, standard molar entropy, molar heat capacity, and lattice energy. The experimental methodologies for determining these properties have been outlined, offering a foundational understanding for researchers and professionals in related fields. The presented data and diagrams serve as a valuable resource for applications requiring a deep understanding of the thermodynamic behavior of this important industrial compound.

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Address: 3281 E Guasti Rd  
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